molecular formula C6H13ClFN B2933383 (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride CAS No. 2580091-71-8

(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride

Cat. No.: B2933383
CAS No.: 2580091-71-8
M. Wt: 153.63
InChI Key: LVOHSQQRUMQVIT-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride is a chiral amine compound with a fluoromethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

    Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or other resolution techniques.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.

Biology

    Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.

    Ligand: Used as a ligand in the study of receptor-ligand interactions.

Medicine

    Pharmaceutical Intermediate: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoromethyl group can enhance binding affinity and selectivity through interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Hydroxymethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

    (1R,2R)-2-(Chloromethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (1R,2R)-2-(Bromomethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its hydroxymethyl, chloromethyl, and bromomethyl analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOHSQQRUMQVIT-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.